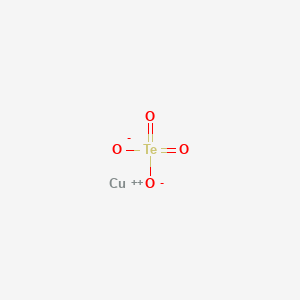
Copper tellurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper tellurate is an inorganic compound with the chemical formula Cu₃TeO₆. It is a tellurate of copper and is known for its unique properties and potential applications in various fields, including materials science and chemistry. This compound is typically found in the form of blue crystals and is insoluble in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper tellurate can be synthesized through various methods, including the reaction of copper salts with telluric acid under controlled conditions. One common method involves the reaction of copper(II) nitrate with telluric acid in an aqueous solution, followed by crystallization.
Industrial Production Methods: In industrial settings, this compound is often produced as a by-product during the processing of copper and tellurium ores. The recovery process involves oxidative-distillate roasting at low pressure, where copper telluride is oxidized to form this compound . The process includes steps such as roasting, leaching, and precipitation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Copper tellurate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Substitution: this compound can participate in substitution reactions with other metal ions, leading to the formation of mixed tellurates.
Major Products Formed: The major products formed from these reactions include copper orthotellurate, elemental tellurium, and various copper oxides.
Scientific Research Applications
Copper tellurate has a wide range of scientific research applications, including:
Materials Science: It is used in the development of thermoelectric materials and solar cells, where it is alloyed with cadmium telluride to create heterojunctions.
Biology and Medicine: Research is ongoing to explore the potential biological and medicinal applications of this compound, particularly in the field of antimicrobial agents.
Mechanism of Action
The mechanism of action of copper tellurate involves its interaction with various molecular targets and pathways. In materials science, its effectiveness as a thermoelectric material is attributed to its ability to form stable heterojunctions with other semiconductors. In biological applications, this compound’s antimicrobial properties are believed to result from its ability to disrupt microbial cell membranes and interfere with essential cellular processes.
Comparison with Similar Compounds
Copper tellurate can be compared with other similar compounds, such as:
Copper(I) Telluride (Cu₂Te): Unlike this compound, copper(I) telluride is primarily used in thermoelectric elements and solar cells.
Cadmium Telluride (CdTe): Cadmium telluride is widely used in photovoltaic cells and has similar applications to this compound in the field of solar energy.
Sodium Tellurite (Na₂TeO₃): Sodium tellurite is another tellurium compound with applications in metallurgy and materials science.
Properties
CAS No. |
15852-05-8 |
|---|---|
Molecular Formula |
CuO4Te |
Molecular Weight |
255.1 g/mol |
IUPAC Name |
copper;tellurate |
InChI |
InChI=1S/Cu.H2O4Te/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 |
InChI Key |
LEISDIWYVSLPNC-UHFFFAOYSA-L |
Canonical SMILES |
[O-][Te](=O)(=O)[O-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[Ethoxy-[(pyridine-4-carbonylamino)carbamothioylamino]phosphoryl]-3-(pyridine-4-carbonylamino)thiourea](/img/structure/B14150826.png)
![N-(4,6-dichlorobenzo[d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B14150831.png)
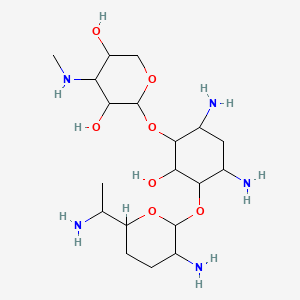
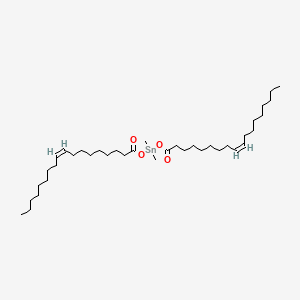

![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B14150866.png)

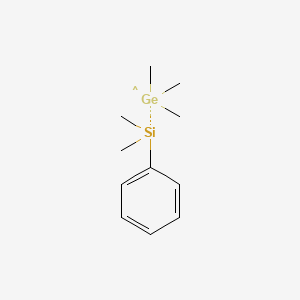
![N-(4-Amino-3-hydroxyphenyl)-2-[2,4-bis(1,1-dimethylpropyl)phenoxy]hexanamide](/img/structure/B14150877.png)

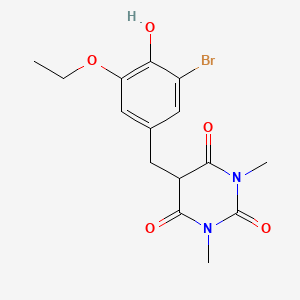
![7a-Hydroxy-7-[(morpholin-4-yl)methyl]hexahydro-3H-pyrrolizin-3-one](/img/structure/B14150905.png)
![N-[3-(Methylamino)propyl]octadecanamide](/img/structure/B14150910.png)
